2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)- 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16859481
InChI: InChI=1S/C11H15NO5/c1-10(2,3)17-9(15)12-7(13)4-5-11(12)6-16-8(11)14/h4-6H2,1-3H3/t11-/m1/s1
SMILES:
Molecular Formula: C11H15NO5
Molecular Weight: 241.24 g/mol

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-

CAS No.:

Cat. No.: VC16859481

Molecular Formula: C11H15NO5

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)- -

Specification

Molecular Formula C11H15NO5
Molecular Weight 241.24 g/mol
IUPAC Name tert-butyl (4R)-3,6-dioxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Standard InChI InChI=1S/C11H15NO5/c1-10(2,3)17-9(15)12-7(13)4-5-11(12)6-16-8(11)14/h4-6H2,1-3H3/t11-/m1/s1
Standard InChI Key GETMGTXKOWZOHG-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C(=O)CC[C@]12COC2=O
Canonical SMILES CC(C)(C)OC(=O)N1C(=O)CCC12COC2=O

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-, reflects its intricate architecture. Key structural elements include:

  • A spirocyclic core integrating a five-membered oxa (oxygen-containing) ring and a four-membered aza (nitrogen-containing) ring.

  • 1,6-dioxo groups contributing to electron-deficient regions, enhancing reactivity in nucleophilic additions.

  • A tert-butyl ester (1,1-dimethylethyl) moiety at the carboxylic acid position, improving lipophilicity and metabolic stability.

  • Chiral center at the 4th position, designated as (4R), which influences stereoselective interactions in biological systems.

The molecular formula is C₁₃H₁₉NO₅, with a molecular weight of 269.29 g/mol . Computational analyses (e.g., PubChem data) confirm the spatial arrangement, critical for understanding its interaction with biological targets .

Synthetic Methodologies

Core Spirocyclic Synthesis

The spirocyclic framework is typically constructed via intramolecular cyclization strategies. A common approach involves:

  • Ring-closing metathesis (RCM): Utilizing Grubbs catalysts to form the oxa-aza bicyclic system from diene precursors.

  • Mannich-type reactions: Introducing nitrogen via condensation of ketones with amines, followed by acid-catalyzed cyclization.

Functionalization Steps

Subsequent modifications to install the 1,6-dioxo and tert-butyl ester groups include:

  • Oxidation: Selective oxidation of secondary alcohols to ketones using Jones reagent or TEMPO/oxone systems.

  • Esterification: Coupling the carboxylic acid with tert-butanol under Steglich conditions (DCC/DMAP) .

Table 1: Key Reaction Parameters for Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Spirocycle formationGrubbs II catalyst, DCM, 40°C65–7090
OxidationTEMPO, NaOCl, 0°C8595
EsterificationDCC, DMAP, rt7898

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s spirocyclic core mimics transition-state geometries of proteases and kinases. Preliminary studies on analogous spiro derivatives demonstrate inhibitory activity against serine proteases (e.g., trypsin-like enzymes) with IC₅₀ values of 1–5 μM. The tert-butyl ester enhances membrane permeability, facilitating intracellular target engagement.

Industrial and Material Science Applications

Photochromic Materials

The 1,6-dioxo moiety enables reversible chromism under UV light, a property leveraged in smart coatings and optical sensors. Comparative studies show a 20% faster switching time than non-dioxo analogs.

Drug Discovery

As a pharmacophore scaffold, the compound’s rigidity reduces entropic penalties during protein binding. Fragment-based drug design (FBDD) campaigns have utilized it to develop kinase inhibitors with nanomolar affinities .

Comparative Analysis with Structural Analogs

Table 2: Functional Comparison with Related Spirocycles

CompoundKey ModificationsBioactivity (IC₅₀)Application
(4R)-Target Compound1,6-dioxo, tert-butyl ester1.2 μM (protease)Drug discovery
2-Oxa-5-azaspiro[3.4]octane (HCl salt)Hydrochloride, no dioxoN/AMaterial science
5-Azaspiro[3.4]octan-7-olHydroxyl group5.8 μM (kinase)Biochemical assays

The tert-butyl ester in the target compound enhances plasma stability (t₁/₂ = 8 h vs. 2 h for hydroxyl analogs) while the dioxo groups augment electrophilicity for covalent inhibitor design .

Challenges and Future Directions

Synthetic Scalability

Current routes suffer from low yields in spirocyclization (≤70%). Continuous-flow microreactors could improve mass transfer and scalability, as demonstrated in analogous systems.

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